molecular formula C19H21N3O4S B11216797 2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-propylacetamide

2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-propylacetamide

Cat. No.: B11216797
M. Wt: 387.5 g/mol
InChI Key: WTMBTSVPOZGXHP-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with a 4-methylphenyl group and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide involves several key steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 4-methylbenzenesulfonamide with chloroacetic acid under basic conditions.

    Introduction of the Propylacetamide Moiety: The propylacetamide group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazine intermediate with N-propylacetamide in the presence of a suitable base such as sodium hydride.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the benzothiadiazine intermediate and N-propylacetamide.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.

    Purification: Purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-1,2,4-benzothiadiazine-3,4-dione: Similar structure but lacks the propylacetamide moiety.

    N-propyl-2-(4-methylphenyl)-1,2,4-benzothiadiazine-3,4-dione: Similar structure but with different substituents.

Uniqueness

2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-propylacetamide

InChI

InChI=1S/C19H21N3O4S/c1-3-12-20-18(23)13-21-16-6-4-5-7-17(16)27(25,26)22(19(21)24)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,23)

InChI Key

WTMBTSVPOZGXHP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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